4-chloro-2-methoxy-3-methylaniline hydrochloride
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Overview
Description
4-chloro-2-methoxy-3-methylaniline hydrochloride is an organic compound with the molecular formula C8H10ClNO·HCl. It is a derivative of aniline, featuring a chloro, methoxy, and methyl group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-3-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methoxylation: The amine group is further reacted with methanol to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
4-chloro-2-methoxy-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-3-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: Lacks the methoxy group, making it less versatile in certain reactions.
2-methoxy-4-chloroaniline: Differently substituted, leading to variations in reactivity and applications.
3-methoxy-4-chloroaniline: Another isomer with distinct chemical properties.
Uniqueness
4-chloro-2-methoxy-3-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
202603-14-3 |
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Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
4-chloro-2-methoxy-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(10)8(5)11-2;/h3-4H,10H2,1-2H3;1H |
InChI Key |
VPJIQYOLVUDIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)Cl.Cl |
Purity |
0 |
Origin of Product |
United States |
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